Home > Products > Screening Compounds P32144 > 1-beta-D-Arabinofuranosylcytosine
1-beta-D-Arabinofuranosylcytosine - 3083-52-1

1-beta-D-Arabinofuranosylcytosine

Catalog Number: EVT-512664
CAS Number: 3083-52-1
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A pyrimidine nucleoside analog that is used mainly in the treatment of leukemia, especially acute non-lymphoblastic leukemia. Cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. Its actions are specific for the S phase of the cell cycle. It also has antiviral and immunosuppressant properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p472)
Source and Classification

1-beta-D-Arabinofuranosylcytosine is synthesized from cytosine and arabinose through various chemical methods. Its classification falls under antimetabolites, which are substances that interfere with the normal metabolic processes of cells, particularly those involved in DNA synthesis. This compound is recognized for its ability to inhibit DNA replication, making it effective against rapidly dividing cancer cells.

Synthesis Analysis

The synthesis of 1-beta-D-Arabinofuranosylcytosine has been achieved through several methods, with notable techniques including:

  1. Chemical Synthesis: One efficient method involves the coupling of arabinose with cytosine. This process typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, a study described a method that utilized specific reagents to facilitate the formation of the glycosidic bond between arabinose and cytosine .
  2. Enzymatic Synthesis: Another approach involves using specific enzymes that can catalyze the formation of 1-beta-D-Arabinofuranosylcytosine from its precursors. This method often results in higher specificity and fewer side products compared to traditional chemical synthesis.
  3. Parameters: Key parameters in the synthesis include reaction temperature (typically between 0°C to room temperature), pH control (to maintain optimal conditions for enzyme activity), and the concentration of reactants to ensure complete conversion.
Molecular Structure Analysis

The molecular structure of 1-beta-D-Arabinofuranosylcytosine can be described as follows:

  • Molecular Formula: C10_{10}H13_{13}N3_3O4_4
  • Molecular Weight: Approximately 243.23 g/mol
  • Structural Features:
    • The compound features a furanose sugar ring (specifically arabinofuranose) linked to a cytosine base.
    • The configuration at the anomeric carbon (C-1') is beta, which is crucial for its biological activity.

The stereochemistry and conformation of the sugar moiety significantly influence its interaction with DNA polymerases and its incorporation into DNA .

Chemical Reactions Analysis

1-beta-D-Arabinofuranosylcytosine participates in several critical chemical reactions:

Mechanism of Action

The mechanism of action of 1-beta-D-Arabinofuranosylcytosine primarily revolves around its incorporation into DNA:

  • Inhibition of DNA Synthesis: Once incorporated into DNA, Ara-C disrupts normal DNA replication processes by preventing further elongation of the DNA strand. This inhibition occurs because Ara-C lacks a hydroxyl group at the 3' position, which is essential for forming phosphodiester bonds during DNA synthesis.
  • Cell Cycle Arrest: The presence of Ara-C in DNA triggers cellular stress responses that lead to apoptosis or programmed cell death, particularly in rapidly dividing cancer cells .
  • Impact on Mitochondrial Function: Recent studies suggest that Ara-C may also influence mitochondrial protein synthesis, contributing further to its cytotoxic effects .
Physical and Chemical Properties Analysis

1-beta-D-Arabinofuranosylcytosine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water but less soluble in organic solvents such as ethanol or chloroform.
  • Stability: The compound is relatively stable at room temperature but can degrade under acidic or basic conditions.
  • pH Sensitivity: Its stability and reactivity are influenced by pH; it is most stable around neutral pH levels.
  • Melting Point: Specific melting point data varies but generally falls within a range suitable for pharmaceutical formulations.

These properties are critical for ensuring effective delivery and stability during storage and administration in clinical settings .

Applications

1-beta-D-Arabinofuranosylcytosine has several important applications in medicine:

  1. Cancer Treatment: It is primarily used as a chemotherapeutic agent for treating acute myeloid leukemia and other hematological malignancies due to its ability to inhibit DNA synthesis selectively in cancer cells.
  2. Research Tool: Ara-C serves as a valuable tool in molecular biology research for studying DNA replication mechanisms and cell cycle regulation.
  3. Combination Therapy: It is often used in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer treatment .
Mechanisms of Action and Biochemical Pathways

Intracellular Phosphorylation Dynamics and Metabolic Activation

1-β-D-Arabinofuranosylcytosine (ara-C) functions as a prodrug requiring intracellular activation via sequential phosphorylation to exert its antineoplastic effects. The initial phosphorylation step, catalyzed by deoxycytidine kinase (dCK), converts ara-C to ara-C monophosphate (ara-CMP). This rate-limiting step is followed by further phosphorylation by nucleotide kinases to ara-C diphosphate (ara-CDP) and the active metabolite ara-C triphosphate (ara-CTP) [1] [10]. The efficiency of this process exhibits cell cycle dependence, with phosphorylation peaking in S-phase cells due to upregulated kinase activity. Studies in human myeloid leukemic cells reveal that ara-C phosphorylation increases by 1.5–8-fold in late G1/S-phase compared to G1-phase cells [2] [4].

Metabolic activation is compartment-specific. In Borna disease virus (BDV)-infected cells, phosphorylated ara-C accumulates in the nucleus, where it competitively inhibits viral RNA synthesis—a unique activity for an RNA virus [1]. The phosphorylation dependency was confirmed using 5′-deoxy-ara-C, a non-phosphorylatable analog that lacks antiviral activity [1]. Beyond classical pathways, ara-C metabolism intersects with lipid signaling. Ara-CMP serves as a substrate for cholinephosphotransferase, generating ara-CDP-choline and diglyceride (DG). DG subsequently activates protein kinase C (PKC), which phosphorylates and activates dCK, creating a feed-forward activation loop [6] [9].

Table 1: Cell Cycle Dependence of Ara-C Phosphorylation

Cell Cycle PhasePhosphorylation Rate (pmol/10⁶ cells)Relative Activity vs. G1
G11.2–19.51.0× (Baseline)
Late G1/S5.9–33.21.5–8.0×

Competitive Inhibition of Deoxycytidine Kinase by dCTP and Regulatory Nucleotides

The phosphorylation of ara-C is tightly regulated by endogenous nucleotides. Deoxycytidine triphosphate (dCTP) acts as a potent allosteric inhibitor of dCK, competitively binding to the enzyme’s active site and reducing ara-C phosphorylation. Kinetic analyses show dCTP increases the apparent Kₘ of ara-C phosphorylation in human fibrosarcoma cells by >40 μM [4] [8]. This competition has therapeutic implications: elevated dCTP pools in leukemic cells correlate with ara-C resistance due to reduced ara-CTP formation [5] [10].

Modulation of nucleotide pools can reverse ara-C activity. Cytidine (C) or deoxycytidine (dC) administration reverses ara-C’s antiviral and cytotoxic effects. Mechanistically:

  • Cytidine competes with ara-CTP for incorporation into viral RNA/DNA [1]
  • Deoxycytidine competes with ara-C for dCK, reducing ara-CMP synthesis [1]In BDV-infected cells, 20 μM cytidine partially restores viral dissemination inhibited by 4 μM ara-C, while 20 μM deoxycytidine fully reverses antiviral effects [1]. Additionally, dipyridamole, a nucleoside transport inhibitor, blocks ara-C uptake but does not affect lipophilic derivatives like N⁴-hexadecyl-ara-C, indicating alternative resistance mechanisms [7].

Table 2: Reversal of Ara-C Effects by Nucleotides

Competing NucleotideConcentration (μM)Reversal MechanismBiological Effect
Cytidine (C)20Competition with ara-CTPPartial restoration of viral dissemination
Deoxycytidine (dC)20Competition for deoxycytidine kinaseComplete reversal of cytotoxicity

DNA Polymerase Inhibition and Chain Termination via Ara-CTP Incorporation

Ara-CTP mediates cytotoxicity primarily through DNA-directed mechanisms. It competes with deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands by DNA polymerases. Once incorporated, the arabinose sugar moiety lacks a 3′-hydroxyl group, preventing phosphodiester bond formation with subsequent nucleotides. This results in premature chain termination [3] [7]. The termination efficiency is sequence-dependent, with progressive inhibition observed at sites of contiguous cytosine residues. In vitro studies using DNA polymerase β demonstrate that elongation slows by >80% at sequences with 2–4 consecutive cytosine bases [3].

Ara-CTP incorporation also disrupts DNA repair and mitochondrial DNA synthesis. In leukemic cells, high ara-CTP concentrations (>20 μM) correlate with inhibition of DNA synthesis, measured by reduced thymidine incorporation. Notably, intracellular ara-CTP retention—not peak concentration—predicts clinical response in acute myeloid leukemia. Cells retaining >20% ara-CTP at 24 hours post-treatment exhibit higher cure rates [5] [10]. Additionally, ara-CTP incorporation into mitochondrial DNA impairs oxidative phosphorylation and enhances reactive oxygen species production, contributing to apoptosis [9].

Feedback Inhibition of CTP Synthetase and Modulation of Nucleotide Pools

Ara-C metabolites exert feedback effects on nucleotide biosynthesis. Ara-CTP and ara-CDP inhibit CTP synthetase, the enzyme catalyzing cytidine triphosphate (CTP) formation from UTP. This inhibition depletes intracellular CTP and deoxycytidine triphosphate (dCTP) pools, creating a self-potentiating cycle that enhances ara-CTP incorporation into DNA [1] [8]. The depletion of CTP/dCTP has dual consequences:

  • Reduced competition for DNA polymerase binding sites, favoring ara-CTP incorporation [1]
  • Altered balance of deoxynucleotide triphosphates (dNTPs), inducing replication stress and DNA damage [8]

In leukemic cells, ara-C treatment reduces CTP pools by 40–60% within 30 minutes, indirectly activating stress-response pathways. This includes ceramide generation via neutral sphingomyelinase activation, which increases ceramide mass by 2-fold within 5 minutes. Ceramide acts as a second messenger, promoting apoptosis through caspase activation and mitochondrial permeabilization [6] [9]. Simultaneously, diglyceride production activates PKC isoforms, which phosphorylate transcription factors like NF-κB and c-Jun. These factors regulate genes involved in differentiation and apoptosis, creating a bifurcated signaling response where DG promotes survival and ceramide drives cell death [6] [8] [9].

Table 3: Nucleotide Pool Alterations Post-Ara-C Treatment

Nucleotide PoolChange Post-Ara-CFunctional Consequence
CTP / dCTP40–60% reductionEnhanced ara-CTP incorporation into DNA
dATP / dTTPUnalteredImbalanced dNTP ratios → Replication stress
Ceramide2-fold increaseApoptosis induction

Properties

CAS Number

3083-52-1

Product Name

1-beta-D-Arabinofuranosylcytosine

IUPAC Name

4-amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8?/m1/s1

InChI Key

UHDGCWIWMRVCDJ-STUHELBRSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Synonyms

Ara C
Ara-C
Arabinofuranosylcytosine
Arabinoside, Cytosine
Arabinosylcytosine
Aracytidine
Aracytine
beta Ara C
beta-Ara C
Cytarabine
Cytarabine Hydrochloride
Cytonal
Cytosar
Cytosar U
Cytosar-U
Cytosine Arabinoside

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2[C@H]([C@@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.